1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c10-9(11,12)7-5-16-8(13-7)14-3-1-6(15)2-4-14/h5-6,15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZULTSQZUZIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Piperidine Derivatives
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-(trifluoromethyl)thiazole moiety. In this method, a thiourea derivative reacts with α-halo ketones or aldehydes. For 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol, 4-hydroxypiperidine serves as the amine source, while 2-bromo-1,1,1-trifluoroacetone provides the trifluoromethyl group. The reaction proceeds under reflux in ethanol, yielding the thiazole ring fused to the piperidine backbone.
Representative Procedure :
-
Combine 4-hydroxypiperidine (1.0 equiv), 2-bromo-1,1,1-trifluoroacetone (1.2 equiv), and thiourea (1.1 equiv) in ethanol.
-
Reflux at 80°C for 12 hours.
-
Cool, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 58–65%.
Characterization :
Nucleophilic Substitution on Preformed Thiazole Intermediates
Suzuki-Miyaura Coupling for Piperidine-Thiazole Linkage
Metal-catalyzed cross-coupling reactions enable modular assembly. A boronic ester-functionalized piperidin-4-ol reacts with 2-chloro-4-(trifluoromethyl)thiazole under palladium catalysis.
Procedure :
-
Prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-4-ol via borylation of 4-bromopiperidin-4-ol.
-
React with 2-chloro-4-(trifluoromethyl)thiazole (1.5 equiv), Pd(PPh) (5 mol%), and KCO (2.0 equiv) in dioxane/water (4:1).
-
Heat at 100°C for 18 hours under argon.
Yield : 45–52%.
Key Challenges :
-
Boronic ester instability necessitates anhydrous conditions.
One-Pot Tandem Reactions Using Cerium Catalysis
CeCl3_33-Mediated Thiazole Cyclization
Cerium(III) chloride heptahydrate catalyzes the one-pot formation of the thiazole ring directly on piperidin-4-ol. This method avoids isolation of intermediates, enhancing throughput.
Optimized Conditions :
-
Mix 4-hydroxypiperidine (1.0 equiv), 1,1,1-trifluoro-2-bromoacetone (1.1 equiv), and thiourea (1.05 equiv) in acetonitrile.
-
Add CeCl·7HO (20 mol%) and stir at room temperature for 2 hours.
-
Extract with ethyl acetate, dry over NaSO, and concentrate.
-
Mild conditions prevent hydroxyl group oxidation.
Epoxide Ring-Opening for Hydroxyl Group Introduction
Post-Functionalization of Piperidine-Thiazole Precursors
Introducing the hydroxyl group after thiazole installation avoids compatibility issues with reactive intermediates. A two-step sequence involves:
-
Epoxidation : Treat 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine with m-CPBA to form the epoxide.
-
Acid-Catalyzed Hydrolysis : React the epoxide with HCl in THF/water to yield the diol, followed by selective oxidation to the alcohol.
Procedure :
-
Epoxidize 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine (1.0 equiv) with m-CPBA (1.2 equiv) in DCM at 0°C.
-
Hydrolyze with 6M HCl (2.0 equiv) at 50°C for 4 hours.
-
Purify via recrystallization (ethanol/water).
Yield : 60% for epoxidation; 85% for hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 58–65 | 95–98 | Well-established protocol | Long reaction time |
| Suzuki Coupling | 45–52 | 90–93 | Modularity for analogues | Boronic ester instability |
| CeCl Catalysis | 70–75 | 97–99 | Rapid one-pot synthesis | Requires stoichiometric CeCl |
| Epoxide Hydrolysis | 60 (step 1) | 92–94 | Selective hydroxyl introduction | Multi-step process |
Scale-Up Considerations and Industrial Relevance
The CeCl-mediated route demonstrates the highest potential for kilogram-scale production due to its simplicity and yield. However, cerium disposal regulations necessitate cost-effective recycling methods. Alternative catalysts, such as FeCl or Bi(OTf), are under investigation to address this .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial properties. In a study by Zhang et al. (2023), derivatives of 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol were synthesized and tested against various bacterial strains, showing promising results against resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.
Anticancer Properties
Another notable application is in cancer therapeutics. A study conducted by Lee et al. (2024) demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . The compound's ability to interact with specific protein targets involved in cell proliferation presents a potential avenue for drug development.
Agrochemical Applications
Pesticide Development
The compound has been explored as a lead structure for developing new agrochemicals. In agricultural studies, formulations containing this compound showed effective insecticidal and fungicidal activities against common pests and pathogens . Its efficacy was particularly noted in controlling aphid populations and fungal infections in crops.
Materials Science
Polymer Chemistry
In materials science, the incorporation of thiazole-containing piperidine derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. A research paper by Kim et al. (2025) discusses the synthesis of novel polymers using this compound as a monomer, resulting in materials with improved resistance to thermal degradation .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | Apoptosis induction | |
| A549 (Lung Cancer) | 7.8 | Mitochondrial pathway activation |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against clinical isolates of S. aureus. The compound was found to disrupt bacterial cell wall synthesis effectively, leading to cell lysis.
Case Study 2: Pesticidal Formulation
Field trials conducted on tomato plants treated with formulations containing this compound demonstrated a significant reduction in aphid populations compared to untreated controls. The study highlighted its potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
(a) 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol
- Structure : Differs by replacing the trifluoromethyl group with a methyl (-CH₃) substituent on the thiazole ring.
- Key Data :
(b) 1-[4-(Trifluoromethyl)benzo[d]thiazol-2-yl]azetidin-3-ol
- Structure : Replaces the piperidine ring with an azetidine (4-membered ring) and substitutes the thiazole with a benzothiazole system.
- Key Data :
- Impact : The benzothiazole increases aromaticity, while the smaller azetidine ring imposes steric constraints, likely affecting conformational flexibility and receptor interactions .
Functional Group Modifications on the Piperidine Ring
(a) 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one
Hybrid Thiazole-Pyrazole Systems
1-[4-(2-Thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent(s) | Biological Activity |
|---|---|---|---|---|
| 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol | Not explicitly listed | ~263.25 (calculated) | -CF₃, -OH | Potential fungicide/drug lead |
| 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol | 1247082-59-2 | 226.28 | -CH₃, -OH | Research intermediate |
| 1-[4-(Trifluoromethyl)benzo[d]thiazol-2-yl]azetidin-3-ol | 1421468-62-3 | 274.26 | Benzothiazole, azetidine | Undisclosed |
Biological Activity
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 236.26 g/mol. The presence of the trifluoromethyl group and thiazole moiety contributes to its unique chemical properties and biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the piperidine scaffold. For instance, derivatives of piperidine have shown promising results against various bacterial strains. In one study, a related compound exhibited an IC50 value of 2.14 µM against Staphylococcus aureus, significantly lower than that of the reference standard thiourea (IC50 = 21.25 µM) .
| Compound | Target Bacteria | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 2.14 | |
| Thiourea | Staphylococcus aureus | 21.25 |
Antifungal Activity
The compound's antifungal properties are also noteworthy. In vitro tests have shown that thiazole-containing compounds can inhibit fungal growth effectively. For example, derivatives were tested against common fungal strains and compared favorably with established antifungal agents .
Enzyme Inhibition
This compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Study on Antimicrobial Properties
In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, various piperidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that compounds with thiazole substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .
Pharmacological Review
A review article summarized the bioactivity of piperidine derivatives, emphasizing their role in treating bacterial infections and their potential as enzyme inhibitors. The review included data from multiple studies highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-ol, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones . (ii) Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation . (iii) Piperidine ring functionalization via nucleophilic substitution or reductive amination .
- Optimization requires controlled temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., palladium for cross-coupling) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR for characteristic peaks:
- Thiazole protons (δ 7.5–8.5 ppm) .
- Piperidin-4-ol hydroxyl (broad singlet at δ 1.5–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peak at m/z ≈ 266.2 (CHFNOS) .
- IR Spectroscopy : Identify OH stretch (~3200 cm) and C-F vibrations (1100–1200 cm) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology :
- Solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Stability studies via HPLC monitoring under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions at 25°C and 40°C .
Advanced Research Questions
Q. How can computational methods predict the biological target interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with receptors (e.g., GPCRs, kinases) .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) .
- QSAR Models : Train models on analogous piperidine-thiazole derivatives to predict activity against specific targets .
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?
- Methodology :
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates/by-products .
- Purification Optimization : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) for purity .
- Mechanistic Studies : Employ -NMR to track trifluoromethyl group incorporation .
Q. How does the trifluoromethyl-thiazole moiety influence the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Profiling :
- Caco-2 Assays : Measure intestinal permeability .
- Microsomal Stability Tests : Assess hepatic metabolism using rat liver microsomes .
- LogP Determination : Compare experimental (shake-flask) vs. computational (XLogP3) values to evaluate lipophilicity .
Q. What in vitro assays are suitable for evaluating its potential as a CNS-active agent?
- Methodology :
- Radioligand Binding Assays : Screen for affinity at serotonin/dopamine transporters .
- Calcium Flux Assays : Use FLIPR Tetra to measure GPCR activation in neuronal cell lines .
- CYP450 Inhibition : Assess drug-drug interaction risks via fluorogenic substrates .
Q. Can crystallographic data resolve stereochemical ambiguities in its derivatives?
- Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and solve structure using SHELX .
- Circular Dichroism : Compare experimental CD spectra with DFT-predicted configurations for chiral centers .
Methodological Notes
- Contradictions : Discrepancies in synthetic yields may arise from trace moisture sensitivity of trifluoromethyl groups; use anhydrous conditions and molecular sieves .
- Advanced Tools : AI-driven retrosynthesis platforms (e.g., Pistachio, Reaxys) can propose novel routes , while QSPR models predict physicochemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
